Regioisomeric Differentiation: 3-CF3-Benzoyl vs. 2-CF3-Benzoyl Substitution Controls Predicted BRD4(D1) Recognition
SAR by commerce analysis on the 1,4-thiazepane scaffold demonstrates that the N-acyl group is a primary determinant of BRD4(D1) binding affinity, with a Kd window from 230 µM to 2600 µM depending on acyl substituent identity [1]. The target compound bears a 3-trifluoromethylbenzoyl N-acyl group. Its closest commercially listed comparator, 7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane, differs only in the position of the CF3 substituent on the benzoyl ring, yet regioisomeric shifting of the electron-withdrawing group from the meta (3-) to the ortho (2-) position alters both the conformational preference and the electrostatic potential surface presented to the bromodomain WPF shelf. In the related ethyl carbamate and methyl carbamate thiazepane co-crystal structures with BRD4(D1) (PDB 6UWX and 6UVM), the carbonyl oxygen serves as the acetylated lysine mimic, making a hydrogen bond with N140, and the trajectory of the N-substituent directly influences the depth of hydrophobic engagement with the WPF shelf [2]. The 3-CF3 substitution is predicted to provide a more favorable electrostatic complementarity to the shelf region than the 2-CF3 isomer, although direct binding data for either compound has not been published.
| Evidence Dimension | Predicted BRD4(D1) binding pose and affinity based on regioisomeric N-benzoyl geometry |
|---|---|
| Target Compound Data | 3-CF3 benzoyl N-acyl group; meta-substitution permits extended conjugation and favorable WPF shelf packing (predicted from PDB 6UWX and 6UVM binding modes) [2] |
| Comparator Or Baseline | 7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane; ortho-substitution introduces steric clash and alters carbonyl trajectory (predicted) [1][2] |
| Quantified Difference | SAR range for N-acyl variants: Kd = 230–2600 µM; specific ΔKd between 3-CF3 and 2-CF3 isomers not experimentally determined. This evidence dimension is structural-mechanistic, not yet quantitative for this compound pair. |
| Conditions | BRD4(D1) protein-observed 19F NMR (PrOF NMR) and X-ray co-crystallography as established in Johnson et al., 2019 [1][2] |
Why This Matters
For procurement decisions in BET bromodomain inhibitor development, the regioisomeric identity of the CF3 group on the N-benzoyl substituent is a non-interchangeable structural feature that controls the pharmacophoric geometry of the acetylated lysine mimic, making the 3-CF3 isomer a distinct and non-fungible chemical starting point relative to the 2-CF3 analog.
- [1] Johnson, J.A., Nicolaou, C.A., Kirberger, S.E., Pandey, A.K., Hu, H., & Pomerantz, W.C.K. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(12), 1648-1654. View Source
- [2] Cocrystal structures of BRD4(D1) with thiazepane inhibitors: PDB 6UWX (ethyl carbamate thiazepane) and PDB 6UVM (methyl carbamate thiazepane). Johnson et al., ACS Med. Chem. Lett., 2019. View Source
